molecular formula C15H17FN8 B6442757 5-fluoro-2,4-dimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2640895-39-0

5-fluoro-2,4-dimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No. B6442757
CAS RN: 2640895-39-0
M. Wt: 328.35 g/mol
InChI Key: HSNCWFLJPJQRPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-fluoro-2,4-dimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of compounds that were designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. The key starting material pyrazolopyrimidine was obtained by treatment of the formimidate derivative with hydrazine hydrate in ethanol . Subsequent reactions with sugar aldoses in the presence of a catalytic amount of acetic acid afforded the amino-sugar products .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a common feature in a variety of biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the treatment of the formimidate derivative with hydrazine hydrate to obtain the key starting material pyrazolopyrimidine . This is followed by reactions with sugar aldoses in the presence of a catalytic amount of acetic acid .

Scientific Research Applications

Mechanism of Action

This compound is a novel CDK2 inhibitor . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . The compound displayed potent dual activity against examined cell lines and CDK2 .

Future Directions

The compound has shown promising results as a novel CDK2 inhibitor, displaying potent dual activity against examined cell lines and CDK2 . It has potential for further exploration in the field of cancer treatment . Future research could focus on optimizing its synthesis process, investigating its detailed mechanism of action, and conducting preclinical and clinical trials to evaluate its safety and efficacy in treating cancer.

properties

IUPAC Name

4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN8/c1-9-12(16)15(21-10(2)20-9)24-5-3-23(4-6-24)14-11-7-19-22-13(11)17-8-18-14/h7-8H,3-6H2,1-2H3,(H,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNCWFLJPJQRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=C3C=NN4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2,4-dimethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.